molecular formula C11H11N3O B8486117 2-Amino-4-(4-aminophenoxy)pyridine

2-Amino-4-(4-aminophenoxy)pyridine

Cat. No. B8486117
M. Wt: 201.22 g/mol
InChI Key: BKLXHPZXSMBRMT-UHFFFAOYSA-N
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Patent
US09326975B2

Procedure details

To a mixture of 4-aminophenol (218 mg, 2 mmol) and 4-chloropyridin-2-amine (256 mg, 2 mmol) in DMSO (2.5 mL) was added NaOCH3 (216 mg, 4 mmol). The reaction was microwaved at 180° C. for 40 minutes, then cooled down to rt and quenched with water (10 mL). The mixture was extracted with EtOAc (10 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (DCM/CH3OH (v/v)=30/1) to give the title compound as a brown solid (103 mg, 26%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
NaOCH3
Quantity
216 mg
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][N:13]=[C:12]([NH2:16])[CH:11]=1.O(C)[Na]>CS(C)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][N:13]=[C:12]([NH2:16])[CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
256 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
NaOCH3
Quantity
216 mg
Type
reactant
Smiles
O([Na])C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was microwaved at 180° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (DCM/CH3OH (v/v)=30/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=CC(=NC=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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